molecular formula C10H19FN2O B1479358 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2091697-61-7

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1479358
CAS RN: 2091697-61-7
M. Wt: 202.27 g/mol
InChI Key: OIFZKGMDXGDYKM-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as FMPMP, is a chemical compound that is used for a variety of scientific research applications. It is a piperidine derivative and has a molecular formula of C10H17FN2O. FMPMP is a colorless liquid at room temperature and is soluble in most organic solvents. It has been used in a variety of research studies due to its unique properties, such as its ability to serve as a building block for more complex molecules. As a result, FMPMP has become a valuable tool for scientists in the fields of synthetic chemistry and biochemistry.

Scientific Research Applications

Antibacterial Agents

Compounds with structural elements similar to 3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of pyridonecarboxylic acids and naphthyridine have shown potent activity against various bacterial strains, indicating the potential for the development of new antibacterial drugs (Egawa et al., 1984).

Kinase Inhibition and Anticancer Activity

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors highlight the potential of structurally similar compounds in cancer research. These compounds exhibited significant inhibitory activity against Src kinase, an enzyme involved in the progression of cancer, suggesting their potential use in anticancer therapy (Sharma et al., 2010).

Light Stabilization in Polymers

Research into the synthesis of polymeric hindered amine light stabilizers, such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, demonstrates the application of similar compounds in enhancing the light stability of polymers. These studies provide insights into the development of novel light stabilizers that could protect materials from degradation caused by exposure to UV light (Deng Yi, 2008).

Radioligand Development for Brain Imaging

The evaluation of compounds as potential radioligands for imaging the high-affinity choline uptake system in the brain using positron emission tomography (PET) showcases the relevance of similar chemical entities in neuroscience research. These studies are crucial for developing diagnostic tools for neurological disorders (Gilissen et al., 2003).

properties

IUPAC Name

3-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZKGMDXGDYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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